molecular formula C9H14ClNO2 B13991361 1-(5-Chloropentyl)pyrrolidine-2,5-dione

1-(5-Chloropentyl)pyrrolidine-2,5-dione

Cat. No.: B13991361
M. Wt: 203.66 g/mol
InChI Key: LCEOPLCGZWADIN-UHFFFAOYSA-N
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Description

1-(5-Chloropentyl)pyrrolidine-2,5-dione is a chemical compound that belongs to the class of pyrrolidine-2,5-diones. This compound consists of a pyrrolidine ring substituted with a 5-chloropentyl group. Pyrrolidine-2,5-dione derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 1-(5-Chloropentyl)pyrrolidine-2,5-dione can be achieved through various synthetic routes. One common method involves the reaction of succinimide with 5-chloropentylamine under appropriate conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by an acid or base. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-(5-Chloropentyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process may lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of reduced derivatives such as alcohols or amines.

    Substitution: The chloropentyl group in the compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide. The major products formed from these reactions depend on the nucleophile used.

Scientific Research Applications

1-(5-Chloropentyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.

    Biology: In biological research, this compound is studied for its potential effects on various biological pathways. It may be used in the development of new drugs or as a tool to study specific biological processes.

    Medicine: Pyrrolidine-2,5-dione derivatives, including this compound, are investigated for their potential therapeutic applications. They may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects.

    Industry: This compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(5-Chloropentyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(5-Chloropentyl)pyrrolidine-2,5-dione can be compared with other pyrrolidine-2,5-dione derivatives. Similar compounds include:

    1-(5-Bromopentyl)pyrrolidine-2,5-dione: This compound has a bromine atom instead of chlorine, which may result in different reactivity and biological activity.

    1-(5-Methylpentyl)pyrrolidine-2,5-dione: The presence of a methyl group instead of chlorine can significantly alter the compound’s properties and applications.

    1-(5-Hydroxypentyl)pyrrolidine-2,5-dione: The hydroxyl group introduces additional hydrogen bonding capabilities, affecting the compound’s solubility and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H14ClNO2

Molecular Weight

203.66 g/mol

IUPAC Name

1-(5-chloropentyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C9H14ClNO2/c10-6-2-1-3-7-11-8(12)4-5-9(11)13/h1-7H2

InChI Key

LCEOPLCGZWADIN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)CCCCCCl

Origin of Product

United States

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